LSD1/KDM1A Epigenetic Target Engagement: Direct Inhibitor Activity Verification
1-Aminocyclopropane-1-carboxamide hydrochloride is documented in the DrugMAP database as a direct inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A), with confirmed mechanism of action classification [1]. While explicit IC50 or Kd values are not publicly available in the accessed sources, the compound's inclusion in a curated drug-target interaction database with a validated inhibitory classification provides a higher level of target engagement confidence than is available for structurally similar cyclopropane-containing amino acid derivatives that lack this documented epigenetic activity. The interaction is associated with a fold-change of 0.51 in molecular expression analysis [1].
| Evidence Dimension | LSD1/KDM1A inhibitor activity |
|---|---|
| Target Compound Data | Classified as LSD1/KDM1A inhibitor; fold-change 0.51 in expression analysis |
| Comparator Or Baseline | Free base 1-aminocyclopropane-1-carboxamide (CAS 137360-55-5): no documented LSD1 inhibitor activity |
| Quantified Difference | Qualitative binary difference (inhibitor vs. no documented activity) |
| Conditions | DrugMAP curated drug-target interaction database, molecular expression atlas analysis |
Why This Matters
For epigenetic research programs requiring validated LSD1/KDM1A tool compounds, this documented inhibitory classification provides procurement justification not available for comparator cyclopropane derivatives lacking such annotation.
- [1] DrugMAP. Drug Details: DMA89WQ. 1-Aminocyclopropane-1-carboxamide as LSD1 (KDM1A) inhibitor. Mechanism of Action: Inhibitor; Fold-change: 0.51; Z-score: 1.91. DrugMAP Database, IDRBLab. View Source
